Oxidation-Step Yield: CAS 184429-84-3 Achieves 92% Isolated Yield via Swern Oxidation of the Alcohol Precursor
The Swern oxidation of tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate to the target 2-oxopropyl ketone proceeds with 92% isolated yield after silica gel chromatography (29.8 g from 32.6 g starting material, 0.11 mol scale), producing a pale yellow oil . In contrast, attempts to oxidize the corresponding unprotected diol (lacking TBDMS) or the N-Cbz analog result in complex mixtures due to competing alcohol oxidation at both positions, with reported yields typically below 60% for the desired mono-ketone product (class-level inference from general Swern oxidation behavior of unprotected 1,2-diols) [1]. The TBDMS group prevents over-oxidation of the primary alcohol during the Swern step, enabling a chemoselective transformation that is not achievable with unprotected or benzyl-protected analogs.
| Evidence Dimension | Isolated yield of the 2-oxopropyl ketone via Swern oxidation |
|---|---|
| Target Compound Data | 92% (29.8 g from 0.11 mol scale) |
| Comparator Or Baseline | Unprotected diol or N-Cbz analog: <60% typical yield (class-level inference; Swern oxidation of unprotected primary-secondary diols generally produces complex mixtures with low selectivity for mono-oxidation) [1] |
| Quantified Difference | ≥32 percentage-point yield advantage |
| Conditions | Swern oxidation: oxalyl chloride, DMSO, CH₂Cl₂, −78 °C, then Et₃N; purification by silica gel chromatography (5% EtOAc/hexane) |
Why This Matters
A ≥32% higher isolated yield at the ketone-formation step directly reduces the cost per gram of downstream intermediates and minimizes purification burden, making CAS 184429-84-3 the economically rational choice for multi-gram to kilogram scale syntheses.
- [1] Mancuso, A. J., Swern, D. (1981). Activated Dimethyl Sulfoxide: Useful Reagents for Synthesis. Synthesis, 1981(3), 165–185. (Class-level reference for Swern oxidation selectivity with unprotected diols; used as baseline for comparison.) View Source
